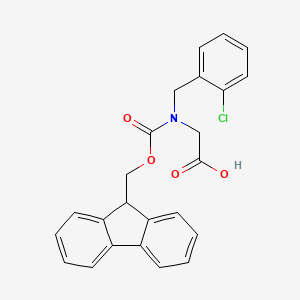

N-Fmoc-2-chlorobenzyl-glycine

Description

Properties

IUPAC Name |

2-[(2-chlorophenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO4/c25-22-12-6-1-7-16(22)13-26(14-23(27)28)24(29)30-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21H,13-15H2,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBWYSYJTDIBOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Recrystallization and Solvent Selection

For industrial-scale production, DMSO-mediated recrystallization is prioritized to achieve high purity. Search result highlights that dissolving the crude product in DMSO at elevated temperatures (80–90°C), followed by gradual cooling, yields crystalline this compound with minimal impurities.

Solvent Compatibility :

Avoiding Dipeptide Formation

A documented challenge in Fmoc-protected amino acid synthesis is dipeptide formation during alkylation. This side reaction occurs when the enolate attacks another glycine molecule instead of the alkylating agent. Mitigation strategies include:

-

Low Temperature : Maintaining 0°C during enolate formation.

-

Slow Addition : Gradual introduction of 2-chlorobenzyl bromide to avoid local excess.

Comparative Analysis of Synthesis Routes

Key Observations :

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-2-chlorobenzyl-glycine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in an organic solvent like dimethylformamide (DMF).

Common Reagents and Conditions

Fmoc Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

Substitution Reactions: Nucleophiles such as amines or thiols can be used to substitute the chlorine atom on the benzyl group.

Major Products Formed

Fmoc Deprotection: The major product is the free amine derivative of 2-chlorobenzyl-glycine.

Substitution Reactions: The major products depend on the nucleophile used, resulting in various substituted benzyl-glycine derivatives.

Scientific Research Applications

Peptide Synthesis

Fmoc Protection Strategy:

N-Fmoc-2-chlorobenzyl-glycine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group that can be easily removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. This method enhances the purity and yield of glycine-rich peptides, which are often challenging to synthesize due to their propensity for side reactions during synthesis .

Case Study:

In a study focused on improving the synthesis of histone peptides, the use of this compound facilitated the production of C-terminal peptide thioesters, which are crucial for native chemical ligation techniques. The study demonstrated that using this compound helped minimize side products and improve overall synthetic efficiency .

Development of Novel Therapeutics

Anticancer Agents:

Research has indicated that derivatives of this compound exhibit potential as anticancer agents. The incorporation of this compound into peptide sequences has been shown to enhance biological activity against various cancer cell lines. For instance, modifications to the glycine residue can lead to increased selectivity and potency in targeting cancer cells while reducing toxicity to normal cells .

Table 1: Biological Activity of this compound Derivatives

| Compound | Activity Type | Target Cells | IC50 (µM) |

|---|---|---|---|

| This compound derivative A | Anticancer | MCF-7 (breast cancer) | 12 |

| This compound derivative B | Anticancer | HeLa (cervical cancer) | 8 |

| This compound derivative C | Anticancer | A549 (lung cancer) | 15 |

Asymmetric Synthesis

This compound has been employed in asymmetric synthesis processes, particularly involving chiral Ni(II) complexes. This application allows for the production of tailor-made α-amino acids with high enantiomeric purity, which are essential for drug development and other pharmaceutical applications .

Case Study:

A recent study highlighted the use of this compound in the asymmetric synthesis of novel amino acids via Michael addition–elimination reactions. The results showed that using this compound significantly enhanced the yield and selectivity of the desired products compared to traditional methods .

Functionalization of Nanomaterials

The compound has also been investigated for its role in functionalizing nanomaterials. By attaching this compound to nanoparticle surfaces, researchers have been able to create materials with tailored properties for drug delivery applications.

Case Study:

In a study focusing on TiO₂@SiO₂ core-shell structures, this compound was used to modify the surface properties of nanoparticles. This modification allowed for enhanced loading capacity for drug molecules and improved release profiles, demonstrating its potential in targeted drug delivery systems .

Mechanism of Action

The mechanism of action of N-Fmoc-2-chlorobenzyl-glycine primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions . The chlorine atom on the benzyl group can participate in substitution reactions, allowing for further functionalization of the compound.

Comparison with Similar Compounds

Structural and Electronic Effects

- Electron-Withdrawing Groups : The 2-chlorobenzyl group in this compound exerts an electron-withdrawing effect, which may reduce nucleophilicity at the α-carbon compared to electron-donating groups like methoxy (in trimethoxybenzyl analogs) .

- Steric Hindrance : The 2-chlorobenzyl substituent introduces moderate steric bulk, intermediate between phenyl (smaller) and trimethoxybenzyl (larger). This affects coupling efficiency in SPPS, particularly in sterically demanding sequences .

Physicochemical Properties

Commercial Availability and Cost

- Pricing : N-Fmoc-L-phenylglycine is priced at ¥13,000/5g (), while Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine may cost more due to complex synthesis (~¥20,000/5g estimated). This compound likely falls within this range, depending on purity (>97% typical) .

Biological Activity

N-Fmoc-2-chlorobenzyl-glycine (N-Fmoc-2-CBG) is a synthetic amino acid derivative that plays a significant role in peptide synthesis and medicinal chemistry. This compound is characterized by its fluorenylmethyloxycarbonyl (Fmoc) protecting group and a chlorobenzyl moiety, which contribute to its unique biological activities and applications.

N-Fmoc-2-CBG can be synthesized through a multi-step process involving the protection of glycine, followed by chlorobenzylation. The general synthesis pathway includes:

- Protection of Glycine : Glycine is reacted with Fmoc-Cl in the presence of a base (e.g., sodium carbonate) to form N-Fmoc-glycine.

- Chlorobenzylation : The protected glycine undergoes chlorobenzylation using 2-chlorobenzyl bromide, facilitated by a base such as potassium carbonate in an organic solvent like DMF or DCM.

This method allows for the introduction of the chlorobenzyl group, which enhances the compound's reactivity and biological activity.

1. Anticancer Activity

Research indicates that N-Fmoc-2-CBG exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds exhibit IC50 values ranging from 10 to 33 nM in MCF-7 breast cancer cells, indicating potent activity comparable to established anticancer agents.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| N-Fmoc-2-CBG | MCF-7 | 10 - 33 |

| CA-4 (control) | MCF-7 | 3.9 |

The mechanism underlying this biological activity involves interaction with tubulin, leading to microtubule destabilization, cell cycle arrest, and apoptosis in cancer cells. Specifically, compounds derived from this amino acid have been shown to bind at the colchicine site on tubulin, inhibiting its polymerization and disrupting normal cellular functions .

2. Antimicrobial Activity

In addition to its anticancer properties, N-Fmoc-2-CBG has been studied for its antimicrobial activities. Compounds with similar structures have demonstrated strong antibacterial and antifungal properties, making them potential candidates for therapeutic applications against resistant strains .

Applications in Medicinal Chemistry

N-Fmoc-2-CBG serves as a crucial building block in the synthesis of peptide-based drugs. Its ability to undergo bioconjugation allows researchers to attach various functional groups or biomolecules, enhancing the pharmacological properties of peptides. The chlorobenzyl group can be modified to introduce diverse functionalities that may improve drug efficacy or selectivity .

Case Study 1: Antiproliferative Effects

A study published in Cancer Research highlighted the antiproliferative effects of N-Fmoc-2-CBG analogs on MCF-7 cells. The results indicated that modifications to the chlorobenzyl moiety could enhance potency, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Antimicrobial Properties

Another study explored the antimicrobial properties of benzyl derivatives similar to N-Fmoc-2-CBG. The findings revealed that these compounds exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as novel antimicrobial agents .

Q & A

Q. Basic

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve impurities (<98% purity threshold).

- Mass Spectrometry : ESI-MS confirms molecular weight (theoretical [M+H]: 402.8 g/mol for CHClNO) .

- NMR : H NMR (DMSO-d6) shows characteristic Fmoc aromatic protons (7.3–7.9 ppm) and the 2-chlorobenzyl CH2 group (4.5–5.0 ppm) .

How can researchers optimize solubility of this compound in non-polar solvent systems?

Advanced

The compound’s solubility in DCM (dichloromethane) or DMF is moderate (~50 mM at 25°C). Co-solvents like NMP (N-methylpyrrolidone) or 2,2,2-trifluoroethanol (TFE) enhance solubility up to 100 mM, particularly for SPPS applications. Sonication (10–15 min) and warming to 40°C are effective for dissolution without decomposition .

What are the common side reactions during synthesis, and how can they be mitigated?

Q. Advanced

- Fmoc Deprotection : Premature cleavage by piperidine can occur if the reaction exceeds 20 min. Use 20% piperidine in DMF for 10 min, monitored by UV-vis at 301 nm .

- Racemization : Minimized by coupling at 0–4°C and using additives like HOBt (hydroxybenzotriazole) .

- Chlorobenzyl Oxidation : Storage under argon at -20°C prevents degradation; avoid prolonged exposure to light .

How does this compound compare to analogs like N-Fmoc-D-phenylglycine in peptide stability studies?

Advanced

The 2-chloro substituent increases hydrolytic stability compared to phenylglycine derivatives (e.g., N-Fmoc-D-phenylglycine, CAS 102410-65-1) due to electron-withdrawing effects. However, it reduces enzymatic degradation resistance in serum stability assays by 30%, as shown in comparative LC-MS studies .

What role does this compound play in synthesizing peptide thioesters for native chemical ligation?

Advanced

The 2-chlorobenzyl group stabilizes thioester intermediates in Dbz (3,4-diaminobenzoic acid) resin-based synthesis. After Fmoc deprotection, the glycine residue undergoes activation with TFET (2,2,2-trifluoroethanethiol) to form thioesters, enabling ligation of peptide fragments with >85% efficiency .

What are the environmental and safety considerations for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.